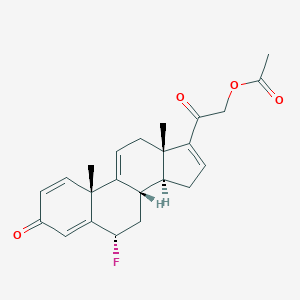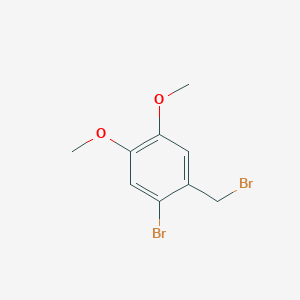
3,5-Diprenyl-4-hydroxybenzaldehyde
Overview
Description
3,5-Diprenyl-4-hydroxybenzaldehyde: is an organic compound with the molecular formula C17H22O2 and a molecular weight of 258.36 g/mol . It is classified as an isoprene phenyl butyl aldehyde and is known for its ability to inhibit biofilm formation in microbial strains . This compound is often used in scientific research to study the potential synergistic effects of clinically relevant antibiotics .
Mechanism of Action
Target of Action
3,5-Diprenyl-4-hydroxybenzaldehyde, an isoprene phenyl butyl aldehyde , primarily targets biofilms in bacterial strains . Biofilms are communities of microorganisms that attach to surfaces and are embedded in a matrix of extracellular polymeric substances. They play a crucial role in bacterial survival and pathogenicity.
Mode of Action
The compound interacts with the biofilm formation process, exhibiting inhibitory effects . By disrupting biofilm formation, it hinders the bacteria’s ability to adhere to surfaces and protect themselves from the host’s immune response or antibiotics .
Result of Action
The primary molecular effect of this compound is the inhibition of biofilm formation in bacterial strains . This disruption can potentially enhance the efficacy of clinically relevant antibiotics, suggesting a possible synergistic effect .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Diprenyl-4-hydroxybenzaldehyde can be synthesized from 4-Hydroxybenzaldehyde and 3,3-Dimethylallyl bromide . The reaction typically involves the use of a base such as potassium carbonate in a solvent like acetone, under reflux conditions .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound generally follows similar principles as laboratory synthesis, with adjustments for scale and efficiency. This may include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3,5-Diprenyl-4-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.
Major Products:
Oxidation: 3,5-Diprenyl-4-hydroxybenzoic acid.
Reduction: 3,5-Diprenyl-4-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3,5-Diprenyl-4-hydroxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s ability to inhibit biofilm formation makes it valuable in microbiological studies.
Industry: It may be used in the development of antimicrobial coatings and materials.
Comparison with Similar Compounds
- Nervogenic acid (CAS#17622-86-5)
- 4-Hydroxy-3-(3-methyl-2-butenoyl)-5-(3-methyl-2-butenyl)benzoic acid (CAS#155051-85-7)
- 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid (CAS#151731-50-9)
- Cannabigerovarinic acid (CAS#64924-07-8)
- Cannabigerol (CAS#25654-31-3)
- Cannabichromene (CAS#20675-51-8)
- Cannabichromevarinic acid (CAS#64898-02-8)
- Cannabichromenic acid (CAS#185505-15-1)
- Atractylochromene (CAS#203443-33-8)
- Denudaquinol (CAS#1189105-40-5)
Uniqueness: 3,5-Diprenyl-4-hydroxybenzaldehyde is unique due to its dual prenyl groups and hydroxyl functionality, which contribute to its biofilm inhibitory properties. This makes it particularly valuable in research focused on antimicrobial resistance and biofilm-related infections.
Properties
IUPAC Name |
4-hydroxy-3,5-bis(3-methylbut-2-enyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O2/c1-12(2)5-7-15-9-14(11-18)10-16(17(15)19)8-6-13(3)4/h5-6,9-11,19H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVUELCNFASQGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



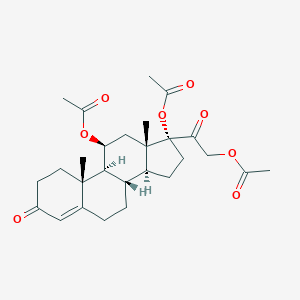
![1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B42002.png)
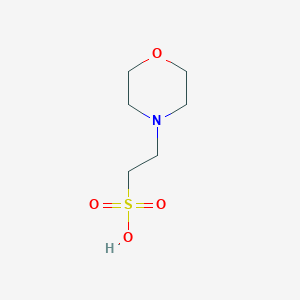

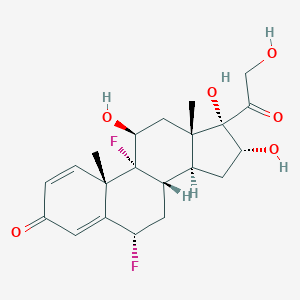
![3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole](/img/structure/B42010.png)

